Kif18A-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

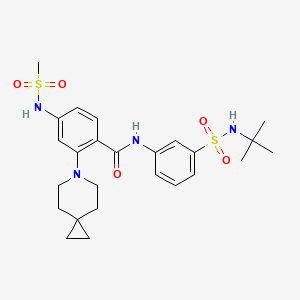

Kif18A-IN-2 is a useful research compound. Its molecular formula is C25H34N4O5S2 and its molecular weight is 534.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Kif18A-IN-2 is a small-molecule inhibitor targeting the kinesin family member KIF18A, a motor protein implicated in various cellular processes, particularly in cancer biology. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, effects on cancer cell proliferation and metastasis, and potential therapeutic applications.

Overview of KIF18A

KIF18A plays a crucial role in mitosis by regulating microtubule dynamics and chromosome movement. Its overexpression has been linked to several cancers, including hepatocellular carcinoma (HCC), breast cancer, and colorectal cancer. Studies have shown that KIF18A facilitates cell proliferation and metastasis through various signaling pathways, making it an attractive target for cancer therapy .

This compound inhibits KIF18A's motor activity, leading to the activation of the mitotic checkpoint in chromosomally unstable cancer cells. This inhibition selectively induces apoptosis in these cells while sparing normal somatic cells, highlighting its potential as a targeted therapeutic agent . The compound's action can be summarized as follows:

- Inhibition of KIF18A Activity : this compound binds to specific regions within the KIF18A protein, disrupting its interaction with microtubules.

- Activation of Mitotic Checkpoint : By inhibiting KIF18A, the compound activates the spindle assembly checkpoint, preventing improper chromosome segregation.

- Induction of Apoptosis : The resultant chromosomal instability leads to cell death in cancer cells that rely on KIF18A for survival.

In Vitro Studies

Research has demonstrated that treatment with this compound significantly reduces the viability of HCC cells. For instance:

- Cell Proliferation : In HCC cell lines treated with this compound, a marked decrease in cell proliferation was observed compared to control groups. Cell cycle analysis indicated an increase in G2/M phase arrest .

- Migration and Invasion : Transwell assays showed reduced migratory and invasive capabilities of treated cells, correlating with decreased expression levels of matrix metalloproteinases (MMPs) involved in extracellular matrix degradation .

In Vivo Studies

In xenograft models, administration of this compound resulted in:

- Tumor Growth Inhibition : Tumor weights were significantly lower in treated mice compared to controls (0.201 ± 0.088 g vs 0.476 ± 0.126 g; p = 0.009) .

- Metastatic Spread Reduction : The number of metastatic nodules in the lungs was also reduced following treatment, indicating effective suppression of metastasis .

Data Table: Summary of Biological Activity

| Biological Activity | Observations | Statistical Significance |

|---|---|---|

| Cell Proliferation | Decreased viability in HCC cell lines | p < 0.01 |

| Migration | Reduced migratory ability in transwell assays | p < 0.01 |

| Invasion | Lowered invasion rates | p < 0.01 |

| Tumor Weight | Significant reduction in tumor mass | p = 0.009 |

| Metastatic Nodules | Fewer lung metastases | p < 0.05 |

Properties

Molecular Formula |

C25H34N4O5S2 |

|---|---|

Molecular Weight |

534.7 g/mol |

IUPAC Name |

2-(6-azaspiro[2.5]octan-6-yl)-N-[3-(tert-butylsulfamoyl)phenyl]-4-(methanesulfonamido)benzamide |

InChI |

InChI=1S/C25H34N4O5S2/c1-24(2,3)28-36(33,34)20-7-5-6-18(16-20)26-23(30)21-9-8-19(27-35(4,31)32)17-22(21)29-14-12-25(10-11-25)13-15-29/h5-9,16-17,27-28H,10-15H2,1-4H3,(H,26,30) |

InChI Key |

BSVSZERUDCKTME-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)NS(=O)(=O)C)N3CCC4(CC4)CC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.